3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine
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Overview
Description
3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring, with phenyl groups attached at positions 3 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the desired isoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine.
Industrial Production Methods
Industrial production methods for 3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
Pyrazolo[4,3-b]pyridine: Exhibits a wide range of pharmacological properties, including antiviral and anticancer activities.
Uniqueness
3,6-Diphenylisoxazolo[4,5-c]pyridin-4-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
920984-05-0 |
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Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C18H13N3O/c19-18-16-15(11-14(20-18)12-7-3-1-4-8-12)22-21-17(16)13-9-5-2-6-10-13/h1-11H,(H2,19,20) |
InChI Key |
IIFYMCYKZXRLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C(=C2)ON=C3C4=CC=CC=C4)N |
Origin of Product |
United States |
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